molecular formula C7H7BrN2O2 B11780661 Methyl 6-bromo-4-methylpyridazine-3-carboxylate

Methyl 6-bromo-4-methylpyridazine-3-carboxylate

Cat. No.: B11780661
M. Wt: 231.05 g/mol
InChI Key: HALBGJOKFPHUTO-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-methylpyridazine-3-carboxylate is a chemical compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-methylpyridazine-3-carboxylate typically involves the bromination of 4-methylpyridazine followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 6-position of the pyridazine ring. The resulting brominated compound is then esterified using methanol and an acid catalyst to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-methylpyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 6-bromo-4-methylpyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-methylpyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-5-methylpyridazine-3-carboxylate
  • Methyl 6-chloro-4-methylpyridazine-3-carboxylate
  • Methyl 6-fluoro-4-methylpyridazine-3-carboxylate

Uniqueness

Methyl 6-bromo-4-methylpyridazine-3-carboxylate is unique due to the presence of the bromine atom at the 6-position, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl 6-bromo-4-methylpyridazine-3-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-4-3-5(8)9-10-6(4)7(11)12-2/h3H,1-2H3

InChI Key

HALBGJOKFPHUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C(=O)OC)Br

Origin of Product

United States

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